4'-Azetidinomethyl-2-chlorobenzophenone

Description

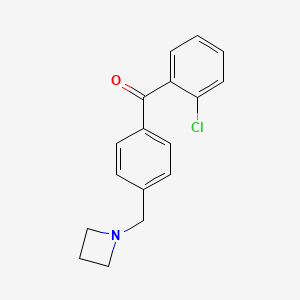

4'-Azetidinomethyl-2-chlorobenzophenone is a benzophenone derivative featuring a 2-chloro substituent on one aromatic ring and an azetidinomethyl group (a four-membered azetidine ring attached via a methylene bridge) at the 4' position of the second aromatic ring. Benzophenones are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules, including benzodiazepines and enzyme inhibitors . The azetidine moiety in this compound may enhance its conformational rigidity and binding affinity, while the chlorine atom at the 2-position influences electronic properties and steric interactions.

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-16-5-2-1-4-15(16)17(20)14-8-6-13(7-9-14)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJNAOWJSQIXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642812 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-79-1 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-2-chlorobenzophenone typically involves the reaction of 2-chlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction. The process can be summarized as follows:

Starting Materials: 2-chlorobenzophenone and azetidine.

Reaction Conditions: The reaction is carried out in a solvent like toluene or dichloromethane, with a base such as sodium hydride or potassium carbonate.

Procedure: The mixture is heated to a temperature range of 60-80°C for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure 4’-Azetidinomethyl-2-chlorobenzophenone.

Industrial Production Methods

In an industrial setting, the production of 4’-Azetidinomethyl-2-chlorobenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-2-chlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4’-Azetidinomethyl-2-chlorobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents, particularly in the field of benzodiazepines.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2-chlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the benzophenone structure contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties based on available evidence:

Key Observations:

- Azetidine vs. Thiomethyl: The azetidinomethyl group in the target compound provides conformational rigidity compared to the more flexible thiomethyl group in 4-Azetidinomethyl-4'-thiomethylbenzophenone. This rigidity may improve target binding in drug design .

- Functional Group Diversity: Analogs like 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid demonstrate how sulfamoyl and carboxylic acid groups enhance water solubility, a property absent in the target compound due to its non-polar azetidine and chloro groups .

Biological Activity

4'-Azetidinomethyl-2-chlorobenzophenone, a synthetic compound with the CAS number 898756-79-1, has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

The compound features an azetidine ring attached to a chlorobenzophenone moiety. The synthesis typically involves the reaction of 2-chlorobenzophenone with azetidine in the presence of bases like sodium hydride or potassium carbonate, using solvents such as toluene or dichloromethane at elevated temperatures (60-80°C) for several hours.

Synthetic Route Summary

| Starting Material | Reagents | Solvent | Temperature |

|---|---|---|---|

| 2-Chlorobenzophenone | Azetidine, Sodium Hydride | Toluene/Dichloromethane | 60-80°C |

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In vitro studies suggest that it exhibits significant activity against various bacterial strains, indicating potential as a lead compound for developing new antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation. The azetidine and benzophenone structures are believed to enhance its binding affinity to specific cancer-related targets, leading to cell cycle arrest and tumor growth inhibition.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azetidine ring contributes to its binding properties, allowing it to modulate the activity of specific proteins involved in disease pathways. Ongoing research aims to elucidate the precise molecular interactions and signaling pathways affected by this compound.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains, suggesting strong antimicrobial potential.

Study 2: Anticancer Activity in Cell Lines

In a separate investigation, the compound was tested on MCF-7 breast cancer cells. Results indicated that treatment with 10 µM of this compound led to a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.